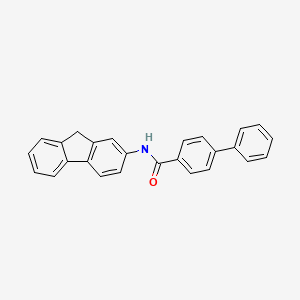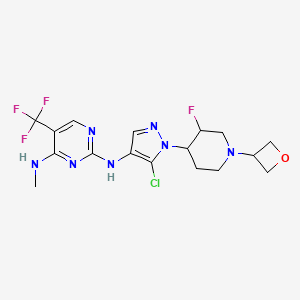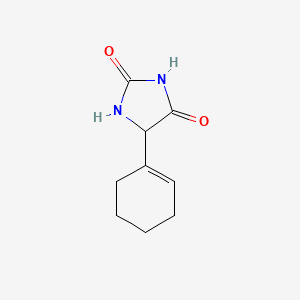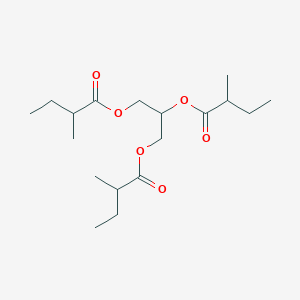
Propane-1,2,3-triyl tris(2-methylbutanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane-1,2,3-triyl tris(2-methylbutanoate) is an organic compound that belongs to the class of esters It is formed by the esterification of propane-1,2,3-triol (glycerol) with 2-methylbutanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propane-1,2,3-triyl tris(2-methylbutanoate) typically involves the esterification reaction between glycerol and 2-methylbutanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 90-100°C, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of Propane-1,2,3-triyl tris(2-methylbutanoate) can be scaled up by using large reactors equipped with efficient mixing and heating systems. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified by distillation or recrystallization to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Propane-1,2,3-triyl tris(2-methylbutanoate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield glycerol and 2-methylbutanoic acid.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst, leading to the formation of different esters.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Glycerol and 2-methylbutanoic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Propane-1,2,3-triyl tris(2-methylbutanoate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various materials.
Mecanismo De Acción
The mechanism of action of Propane-1,2,3-triyl tris(2-methylbutanoate) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be hydrolyzed by esterases to release glycerol and 2-methylbutanoic acid, which can then participate in various metabolic pathways. The ester bonds in the compound allow it to act as a plasticizer, enhancing the flexibility and durability of materials.
Comparación Con Compuestos Similares
Similar Compounds
Propane-1,2,3-triyl tris(2-methylacrylate): Similar ester structure but with different acid components.
Propane-1,2,3-triyl trisheptanoate: Another ester of glycerol with heptanoic acid.
Glyceryl tri(2-ethylhexanoate): Ester of glycerol with 2-ethylhexanoic acid.
Uniqueness
Propane-1,2,3-triyl tris(2-methylbutanoate) is unique due to its specific esterification with 2-methylbutanoic acid, which imparts distinct chemical and physical properties. Its applications in biodegradable polymers and potential therapeutic uses make it a compound of significant interest in various fields.
Propiedades
Fórmula molecular |
C18H32O6 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2,3-bis(2-methylbutanoyloxy)propyl 2-methylbutanoate |
InChI |
InChI=1S/C18H32O6/c1-7-12(4)16(19)22-10-15(24-18(21)14(6)9-3)11-23-17(20)13(5)8-2/h12-15H,7-11H2,1-6H3 |
Clave InChI |
FXEHECPEGBUDGB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)OCC(COC(=O)C(C)CC)OC(=O)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


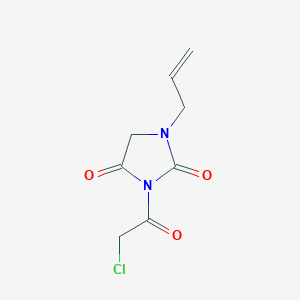


![2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12818282.png)
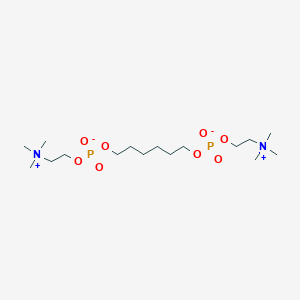
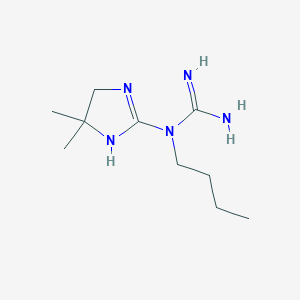

![(7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12818323.png)
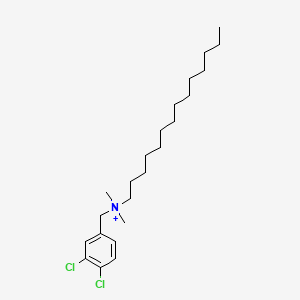
![(5S,6R)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12818326.png)
